In-Depth Technical Guide: 2-(Methylthio)-5-nitropyrimidin-4-amine (CAS 84928-85-8)
In-Depth Technical Guide: 2-(Methylthio)-5-nitropyrimidin-4-amine (CAS 84928-85-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Methylthio)-5-nitropyrimidin-4-amine, a key heterocyclic building block. With full editorial control, this document is structured to deliver scientifically sound and actionable insights, grounded in authoritative references.
Introduction and Core Chemical Identity
2-(Methylthio)-5-nitropyrimidin-4-amine is a substituted pyrimidine characterized by a methylthio group at the 2-position, an amine at the 4-position, and a nitro group at the 5-position. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the substituents on this molecule offer versatile handles for chemical modification.
Table 1: Core Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 84928-85-8 | [Journal of Organic Chemistry, 1983] |
| Molecular Formula | C₅H₆N₄O₂S | N/A |
| Molecular Weight | 186.19 g/mol | N/A |
| IUPAC Name | 2-(Methylthio)-5-nitropyrimidin-4-amine | N/A |
Synthesis and Purification
The primary synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine is detailed in the scientific literature. The established protocol involves the amination of a chlorinated precursor.
Synthetic Workflow
The synthesis initiates from the commercially available 4-chloro-2-(methylthio)-5-nitropyrimidine. This precursor undergoes a nucleophilic aromatic substitution (SNAr) reaction with ammonia to yield the target compound.
Detailed Experimental Protocol
Materials:
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4-Chloro-2-(methylthio)-5-nitropyrimidine
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Ethanolic ammonia solution
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Ethanol
Procedure:
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A solution of 4-chloro-2-(methylthio)-5-nitropyrimidine in ethanol is prepared.
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The solution is treated with an excess of ethanolic ammonia.
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The reaction mixture is stirred at room temperature.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow needles of 2-(Methylthio)-5-nitropyrimidin-4-amine.
Key Mechanistic Insight: The reaction proceeds via a nucleophilic attack of ammonia at the C4 position of the pyrimidine ring, which is activated towards substitution by the electron-withdrawing nitro group at the C5 position. The chlorine atom, being a good leaving group, is subsequently displaced.
Physicochemical and Spectroscopic Properties
Physical Properties
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Appearance: Yellow needles
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Melting Point: 210-212 °C
Spectroscopic Data
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-(Methylthio)-5-nitropyrimidin-4-amine.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the methylthio group and the amine protons. The chemical shift of the amine protons can be broad and concentration-dependent. The pyrimidine ring proton will also be present.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl group, N=O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring.
3.2.3. Mass Spectrometry (MS)
Mass spectral analysis will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methylthio, nitro, and amino groups, providing further structural confirmation.
Reactivity and Chemical Transformations
The chemical reactivity of 2-(Methylthio)-5-nitropyrimidin-4-amine is dictated by its functional groups.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation yields the corresponding 2-(methylthio)pyrimidine-4,5-diamine, a valuable precursor for the synthesis of fused heterocyclic systems like purines and pteridines.
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Oxidation of the Methylthio Group: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This modification can significantly alter the electronic properties and biological activity of the molecule.
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Reactions of the Amino Group: The 4-amino group can undergo typical amine reactions such as acylation, alkylation, and diazotization, allowing for further functionalization of the pyrimidine ring.
Applications in Research and Drug Discovery
Substituted nitropyrimidines are important intermediates in medicinal chemistry.[1][2] While specific biological activities for 2-(Methylthio)-5-nitropyrimidin-4-amine are not extensively reported in publicly available literature, its structural motifs suggest potential applications as a scaffold for the development of various therapeutic agents. The related compound, 4-chloro-2-(methylthio)-5-nitropyrimidine, is a known building block for kinase inhibitors.[1] The 4-amino-2-(methylthio)pyrimidine core is found in molecules with potential applications as kinase inhibitors and for the treatment of cancer.[3][4]
Safety and Handling
Hazard Identification:
Based on data for similar compounds, 2-(Methylthio)-5-nitropyrimidin-4-amine may cause serious eye irritation and may be toxic to aquatic life.
Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-(Methylthio)-5-nitropyrimidin-4-amine is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity allows for targeted modifications at multiple positions, providing a platform for the generation of diverse chemical libraries for drug discovery and other applications. This guide has consolidated the available technical information to provide a solid foundation for researchers and scientists working with this compound.
References
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Journal of Organic Chemistry, 1983, 48(8), 1357-1359.
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved February 12, 2026, from [Link]
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European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved February 12, 2026, from [Link]
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PMC. (n.d.). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. Retrieved February 12, 2026, from [Link]
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PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved February 12, 2026, from [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved February 12, 2026, from [Link]
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PubChem Blog. (2017, August 31). Spectral Information in PubChem. Retrieved February 12, 2026, from [Link]
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PMC. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved February 12, 2026, from [Link]
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ResearchGate. (2015, July). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved February 12, 2026, from [Link]
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MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved February 12, 2026, from [Link]
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MDPI. (1989, December 6). NMR-Based Metabolomics Identify Metabolic Change in Spleen of Idiopathic Thrombocytopenic Purpura Patients. Retrieved February 12, 2026, from [Link]
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Science of Synthesis. (n.d.). Product Class 12: Pyrimidines. Retrieved February 12, 2026, from [Link]
Sources
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